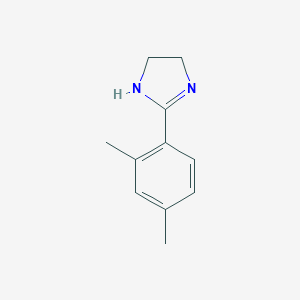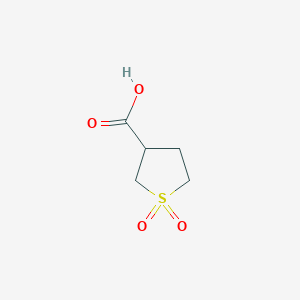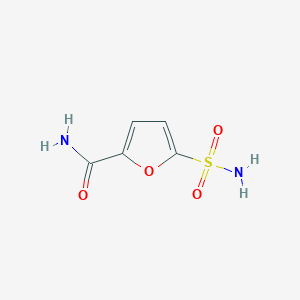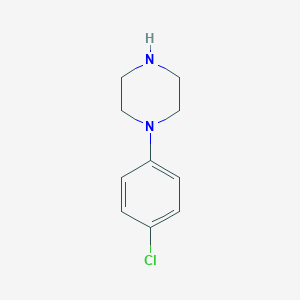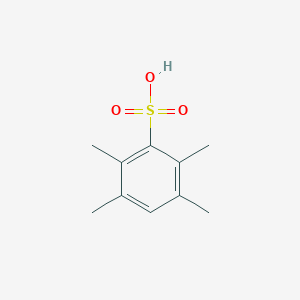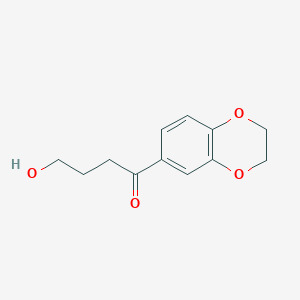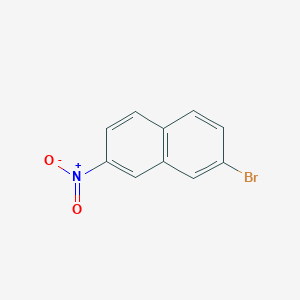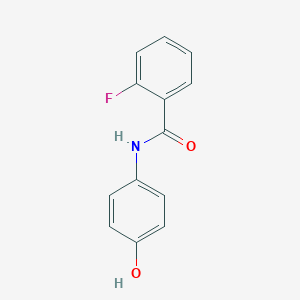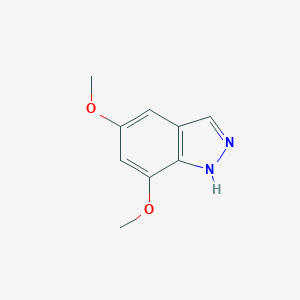
5,7-dimethoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.
Reaction Conditions:
Reagents: 2,4-dimethoxyaniline, hydrazine hydrate
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using aryl halides and organometallic reagents.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroindazole derivatives
Substitution: Halogenated indazole derivatives
Coupling Reactions: Biaryl or heteroaryl derivatives
Scientific Research Applications
5,7-Dimethoxy-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without methoxy groups.
5-Methoxy-1H-indazole: A derivative with a single methoxy group at the 5-position.
7-Methoxy-1H-indazole: A derivative with a single methoxy group at the 7-position.
5,6-Dimethoxy-1H-indazole: A derivative with methoxy groups at the 5 and 6 positions.
Uniqueness
5,7-Dimethoxy-1H-indazole is unique due to the presence of methoxy groups at both the 5 and 7 positions, which enhances its chemical stability, solubility, and biological activity
Properties
IUPAC Name |
5,7-dimethoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-3-6-5-10-11-9(6)8(4-7)13-2/h3-5H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHXERXKPGMDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433725 |
Source


|
| Record name | 5,7-dimethoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165072-86-6 |
Source


|
| Record name | 5,7-dimethoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
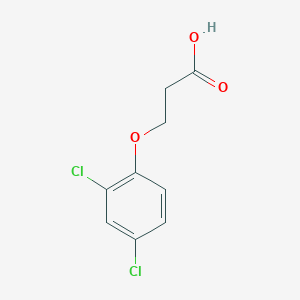

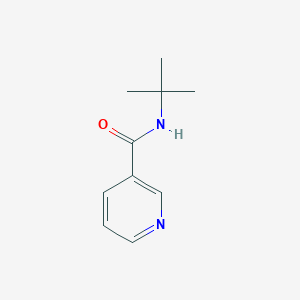
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)

